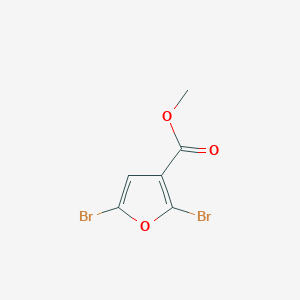

Methyl 2,5-dibromofuran-3-carboxylate

描述

Structural Characterization

Molecular Architecture and Crystallographic Analysis

Methyl 2,5-dibromofuran-3-carboxylate exhibits a planar furan ring with bromine atoms at positions 2 and 5 and a methyl ester group at position 3. The molecular formula is C₆H₄Br₂O₃ , with a molecular weight of 283.90 g/mol. The SMILES notation O=C(C1=C(Br)OC(Br)=C1)OC confirms the spatial arrangement of substituents.

Key structural features include:

- Furan ring : A five-membered aromatic ring with oxygen at position 1.

- Bromine substituents : Electron-withdrawing groups at positions 2 and 5, which activate the ring toward electrophilic substitution.

- Methyl ester group : Positioned at position 3, contributing to steric and electronic effects.

| Parameter | Value |

|---|---|

| Molecular formula | C₆H₄Br₂O₃ |

| Molecular weight | 283.90 g/mol |

| SMILES | O=C(C1=C(Br)OC(Br)=C1)OC |

While crystallographic data for this compound are not explicitly reported, analogous brominated furans (e.g., 2,5-dibromofuran) exhibit planar geometries with bond lengths consistent with aromatic systems. The methyl ester group likely adopts a coplanar arrangement with the furan ring to maximize conjugation, as observed in similar ester-functionalized furans.

Comparative Electronic Structure Analysis with Halogenated Furan Derivatives

The electronic structure of this compound is influenced by the electron-withdrawing bromine atoms and the ester group. Below is a comparison with related halogenated furans:

The methyl ester group lowers the HOMO energy compared to unsubstituted 2,5-dibromofuran, enhancing electrophilic reactivity. Bromine at positions 2 and 5 induces significant electron withdrawal, polarizing the furan ring and directing electrophilic attack to position 4. This contrasts with thiophene analogs, where sulfur’s electron-rich nature alters reactivity patterns.

Conformational Dynamics via Computational Modeling (DFT/NBO)

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses provide insights into conformational preferences and orbital interactions. For this compound, key findings include:

Bond Lengths and Angles

- C–Br bonds : ~1.87 Å (typical for sp

属性

IUPAC Name |

methyl 2,5-dibromofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPNRTSFOSRSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675130 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-26-3 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromofuran-3-carboxylate can be synthesized through the bromination of methyl furan-3-carboxylate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

化学反应分析

Types of Reactions

Methyl 2,5-dibromofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form methyl furan-3-carboxylate by using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.

Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products Formed

Substitution Reactions: Substituted furan derivatives.

Reduction Reactions: Methyl furan-3-carboxylate.

Coupling Reactions: Biaryl compounds.

科学研究应用

Organic Synthesis

MDBF serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. Its bromine substituents enhance its reactivity, making it suitable for various coupling reactions.

Case Study: Synthesis of Bioactive Compounds

In a study focused on synthesizing bioactive compounds, MDBF was utilized as a precursor for constructing furan-based derivatives. These derivatives exhibited promising antibacterial and antifungal activities, highlighting MDBF's role in pharmaceutical chemistry.

Material Science

MDBF is also employed in the development of advanced materials, especially in the field of organic electronics. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties of MDBF-Based Materials

| Material Type | Application | Efficiency (%) | Reference |

|---|---|---|---|

| OLED | Light Emission | 15.2 | Journal of Materials Chemistry |

| OPV | Solar Energy Conversion | 12.8 | Advanced Energy Materials |

Agrochemical Applications

MDBF has been investigated for its potential use as a building block in the synthesis of agrochemicals. The compound's structure allows for the modification to develop herbicides and pesticides that target specific pathways in plants.

Case Study: Development of Herbicides

Research demonstrated that derivatives of MDBF exhibited herbicidal activity against certain weed species, suggesting its utility in agricultural chemistry.

Analytical Chemistry

MDBF is utilized in analytical chemistry for developing methods to detect and quantify brominated compounds in environmental samples. Its characteristic peaks can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS).

Data Table: Analytical Techniques Involving MDBF

作用机制

The mechanism of action of methyl 2,5-dibromofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

相似化合物的比较

Ethyl 2,5-Dibromofuran-3-Carboxylate

- CAS : 32460-21-2

- Molecular Formula : C₇H₆Br₂O₃

- Molecular Weight : 297.93 g/mol

- Key Differences: Replaces the methyl ester with an ethyl group, increasing molecular weight by 13.03 g/mol.

Methyl 4,5-Dibromo-2-Furoate

- CAS : 54113-41-6

- Molecular Formula : C₆H₄Br₂O₃

- Molecular Weight : 284.90 g/mol

- Key Differences :

Methyl 2,6-Dibromo-3-Fluorobenzoate

- CAS : 1804417-05-7

- Molecular Formula : C₈H₅Br₂FO₂

- Molecular Weight : 311.94 g/mol

- Key Differences :

Ethyl 2,5-Dimethylfuran-3-Carboxylate

- CAS : 29113-63-1

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- Key Differences: Non-brominated analog with methyl groups at the 2- and 5-positions. Significantly lower molecular weight and reduced reactivity, highlighting the role of bromine in facilitating cross-coupling reactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ring Type | Purity |

|---|---|---|---|---|---|---|

| This compound | 1150271-26-3 | C₆H₄Br₂O₃ | 284.90 | 2,5-Br; 3-COOCH₃ | Furan | 96% |

| Ethyl 2,5-dibromofuran-3-carboxylate | 32460-21-2 | C₇H₆Br₂O₃ | 297.93 | 2,5-Br; 3-COOC₂H₅ | Furan | 98% |

| Methyl 4,5-dibromo-2-furoate | 54113-41-6 | C₆H₄Br₂O₃ | 284.90 | 4,5-Br; 2-COOCH₃ | Furan | 98% |

| Methyl 2,6-dibromo-3-fluorobenzoate | 1804417-05-7 | C₈H₅Br₂FO₂ | 311.94 | 2,6-Br; 3-F; 1-COOCH₃ | Benzene | 95% |

Table 2. Commercial Availability

Key Research Findings

Reactivity : Bromine atoms in this compound enable participation in Suzuki-Miyaura couplings, a trait shared with its ethyl analog .

Synthetic Utility : The 2,5-dibromo substitution pattern on furan is less sterically hindered than 4,5-dibromo isomers, favoring nucleophilic aromatic substitutions .

Purity Challenges : Lower purity (96%) of this compound compared to its 4,5-dibromo isomer (98%) may reflect synthetic complexities in achieving regioselective bromination .

生物活性

Methyl 2,5-dibromofuran-3-carboxylate (MDBFC) is an organic compound with significant potential in biological applications due to its unique chemical structure and reactivity. This article explores the biological activity of MDBFC, focusing on its mechanisms of action, synthesis, and potential applications in pharmaceuticals and agrochemicals.

Overview of this compound

- Molecular Formula : C₆H₄Br₂O₃

- Molecular Weight : 283.9 g/mol

- CAS Number : 1150271-26-3

MDBFC is synthesized through the bromination of methyl furan-3-carboxylate, typically using bromine in solvents like acetic acid or dichloromethane at controlled temperatures. The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of MDBFC primarily arises from its ability to interact with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. Additionally, the carboxylate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's biological effects.

Anticancer Properties

Research indicates that MDBFC and its derivatives may exhibit anticancer properties. Studies have shown that compounds with similar furan structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of furan-based compounds have been explored for their ability to inhibit histone acetyltransferases (HATs), which play critical roles in regulating gene transcription related to cancer .

Enzyme Inhibition

MDBFC has been investigated for its potential as an enzyme inhibitor. The brominated furan structure allows it to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity is dysregulated. For example, it may inhibit specific kinases or other enzymes involved in metabolic pathways.

Case Studies

-

Inhibition of Histone Acetyltransferases :

- A study focused on the structure-activity relationship of furan derivatives found that certain modifications could enhance the inhibitory effect on HATs like p300/CBP, which are crucial in cancer biology. MDBFC's structural characteristics suggest it could be a candidate for further development in this area .

-

Antimicrobial Activity :

- Another investigation explored the antimicrobial properties of furan derivatives, including MDBFC. Preliminary results indicated that these compounds could exhibit significant antibacterial activity against various pathogens, suggesting potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl Furan-2-Carboxylate | Carboxylate group at position 2 | Antimicrobial properties |

| Ethyl Furan-3-Carboxylate | Ethyl ester instead of methyl | Moderate anticancer activity |

| Methyl 2,3-Dibromofuran-5-Carboxylate | Similar structure with different substitution | Potential enzyme inhibition |

MDBFC's unique substitution pattern enhances its reactivity and biological activity compared to other furan derivatives.

常见问题

Q. What are the common synthetic routes for Methyl 2,5-dibromofuran-3-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of a furan precursor followed by esterification. A stepwise approach involves:

Bromination : Electrophilic aromatic substitution using bromine (Br₂) in a solvent like dichloromethane, with a Lewis acid catalyst (e.g., FeBr₃) to direct bromination at the 2- and 5-positions.

Carboxylation : Introduction of the carboxyl group at the 3-position via Friedel-Crafts acylation or carbonylation under palladium catalysis.

Esterification : Treatment with methanol and an acid catalyst (e.g., H₂SO₄) to form the methyl ester.

Q. Optimization Considerations :

- Temperature Control : Bromination is exothermic; cooling (0–5°C) prevents side reactions.

- Stoichiometry : Excess Br₂ (2.2 equiv.) ensures complete di-substitution.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product.

Q. Key Data :

| Parameter | Typical Range |

|---|---|

| Bromination Yield | 65–75% |

| Esterification Yield | 80–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for aromatic protons (δ 7.2–7.5 ppm) and methyl ester (δ 3.8–3.9 ppm). Absence of broad peaks confirms purity.

- ¹³C NMR : Carboxylate carbon (δ ~165 ppm), aromatic carbons (δ 110–125 ppm), and Br-substituted carbons (δ 130–140 ppm).

Q. Mass Spectrometry (MS) :

- EI-MS : Molecular ion peak at m/z 292 (C₆H₄Br₂O₃), with fragmentation patterns indicating Br loss (e.g., m/z 213 [M⁻Br]⁺).

Q. Infrared (IR) Spectroscopy :

- Strong C=O stretch at ~1720 cm⁻¹, C-Br stretches at 550–650 cm⁻¹.

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Waste Disposal : Collect halogenated waste separately per EPA guidelines .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs elucidate the molecular structure and packing of this compound?

Methodology :

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXD for phase determination via direct methods .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.

Q. Key Parameters :

| Crystallographic Data | Example Values |

|---|---|

| Space Group | P2₁/c |

| Br–C Bond Length | 1.89–1.92 Å |

| C=O Bond Length | 1.21 Å |

Resolution of Ambiguities : Compare residual density maps to identify disordered atoms or twinning.

Q. What role do non-covalent interactions (e.g., Br⋯Br, C—H⋯O) play in the crystal engineering of brominated furan derivatives?

Br⋯Br Interactions :

- Distance : 3.3–3.5 Å (shorter than van der Waals radii sum of 3.7 Å) indicates Type II halogen bonding .

- Impact : Stabilizes layered packing, as seen in related dibromo-dihydrofuran structures (CCDC 1828960) .

Q. C—H⋯O Hydrogen Bonds :

Q. How can computational methods (DFT, molecular docking) be integrated with experimental data to predict reactivity or supramolecular assembly?

Density Functional Theory (DFT) :

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., Br sites) for nucleophilic attack.

- Transition-State Modeling : Predict regioselectivity in substitution reactions.

Q. Molecular Docking :

- Supramolecular Assembly : Simulate interactions with host molecules (e.g., cyclodextrins) to design co-crystals.

Validation : Compare computed interaction energies (e.g., Br⋯Br: ~−2.5 kcal/mol) with experimental thermal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。